molecular formula C9H11Cl2N3O2 B2871127 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2460750-24-5

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2871127
CAS No.: 2460750-24-5
M. Wt: 264.11
InChI Key: SBXSUBFDOPSAGG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride (CAS: 2624129-90-2) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with an aminomethyl group at the 6-position and a carboxylic acid at the 2-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is C₉H₁₀Cl₂N₃O₂ (dihydrochloride form), with a molecular weight of 264.11 g/mol . The compound is synthesized via coupling reactions involving bromopyruvic acid and 2-aminopyridine derivatives, followed by functionalization of the aminomethyl group and salt formation .

Properties

IUPAC Name

6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSUBFDOPSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial infections. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H10Cl2N4O2
  • Molecular Weight : Approximately 264.11 g/mol
  • CAS Number : 2648940-95-6

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and stability in various solvents, making it suitable for laboratory and industrial applications .

Research indicates that 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride functions primarily through the inhibition of specific enzymes. Its mechanism often involves binding to active sites of enzymes, disrupting critical biochemical pathways necessary for cell survival and proliferation. Notably, it has shown effectiveness against certain kinases involved in cancer progression .

Biological Activities

The compound has demonstrated a variety of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the initiation of apoptosis through the release of cytochrome c from mitochondria and activation of caspases 3 and 8 .
    • Table 1 summarizes the antiproliferative effects observed in various cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    HT-295.4Apoptosis via caspase activation
    Caco-24.8Mitochondrial pathway involvement
    NCI-H460 (Lung)6.2Induction of apoptosis
    DND-41 (Leukemia)7.0Caspase-mediated cell death
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties, showing promising results against various bacterial strains. Its effectiveness can be attributed to its ability to inhibit bacterial enzyme activity critical for growth and replication .
  • Enzyme Inhibition :
    • Studies indicate that the compound can inhibit specific kinases associated with cancer signaling pathways, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities. Modifications on this scaffold can lead to significant changes in potency and selectivity:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,5-a]pyridine-6-carboxylic acidImidazole ring with carboxylic acidPotent 5-HT3 receptor antagonism
2-(Aminomethyl)pyridinePyridine core with aminomethyl groupPrecursor in various reactions
Imidazo[1,2-b]pyridineAlternative imidazole-pyridine fusionDifferent pharmacological profiles

These modifications can enhance or diminish biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:

  • A study published in PubMed reported that various derivatives exhibited excellent activity against colon cancer cell lines while showing minimal toxicity to normal cells. The study emphasized the potential for developing new anticancer agents based on this scaffold .
  • Another investigation into the structure-activity relationship revealed that specific substitutions on the imidazo ring significantly enhanced anticancer potency against multiple human cancer cell lines, reinforcing the need for targeted modifications in drug design .

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound: Limited direct data, but analogs like imidazo[1,2-a]pyridine-2-carboxamides show MIC values of 1–2 μM against Mycobacterium tuberculosis . The aminomethyl group may enhance cell penetration via protonation.
  • Nitrogen-Substituted Analogs : Imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine derivatives exhibit reduced potency (MIC: 5–9 μM) compared to the parent scaffold, highlighting the importance of the unmodified pyridine core .
  • Halogenated Derivatives : 6-Chloro and 6-bromo analogs demonstrate moderate antimicrobial activity but suffer from poor solubility, requiring formulation optimization .

ADME and Solubility

Compound Type Solubility (HCl Salt) Metabolic Stability Key ADME Challenges
Target Compound High (dihydrochloride) Moderate (amine oxidation) Potential for renal clearance due to high polarity
Trifluoromethyl Analog Low High (CYP450 resistance) Requires solubilizing excipients for oral dosing
Chloro/Bromo Derivatives Moderate Moderate (dehalogenation) Risk of reactive metabolite formation
Hydrazide Analogs Variable Low (hydrazide instability) Rapid hydrolysis in acidic environments

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